molecular formula C14H15NO3 B14011027 5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one CAS No. 42468-56-4

5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14011027
CAS No.: 42468-56-4
M. Wt: 245.27 g/mol
InChI Key: WADXSJPFEUNTFV-UHFFFAOYSA-N
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Description

5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one is a 1,3-oxazolidin-2-one derivative featuring a phenyl group at position 3 and a but-2-yn-1-yloxymethyl substituent at position 5. The oxazolidinone core is a five-membered heterocyclic ring containing both oxygen and nitrogen, which is widely utilized in medicinal chemistry due to its versatility in drug design .

Properties

CAS No.

42468-56-4

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-(but-2-ynoxymethyl)-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H15NO3/c1-2-3-9-17-11-13-10-15(14(16)18-13)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1H3

InChI Key

WADXSJPFEUNTFV-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one typically involves multiple steps. One common synthetic route includes the reaction of a phenyl-substituted oxazolidinone with a but-2-yn-1-yloxy methylating agent under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the methylation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly impacts the compound’s properties. Key comparisons include:

Compound Name Substituent at Position 5 Key Features Reference
5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one But-2-yn-1-yloxymethyl Propargyl ether group; rigid, electron-withdrawing Target
Metaxalone 3,5-Dimethylphenoxymethyl Phenolic ether; lipophilic, bulky substituent
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one Bromomethyl Halogenated; reactive intermediate for further functionalization
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Chloromethyl Smaller halogen; lower molecular weight (211.65 g/mol)
5-{[2-(Vinyloxy)ethoxy]methyl}-3-allyl-1,3-oxazolidin-2-one Vinyloxyethoxymethyl Flexible ether chain; enhances solubility (nD20 = 1.4830)

Key Observations :

  • Steric Effects: The butynyl group offers moderate steric bulk compared to the bulky 3,5-dimethylphenoxy group in Metaxalone .
  • Synthetic Utility : Halogenated derivatives (e.g., bromomethyl) serve as intermediates for cross-coupling reactions, while the target compound’s propargyl group may enable click chemistry applications .

Key Observations :

  • The target compound’s propargyl group may enhance membrane permeability compared to Contezolid’s oxazole-amino substituent .
  • Trifluoromethylphenyl analogs (e.g., Anacetrapib) highlight the role of fluorinated groups in metabolic stability .

Physicochemical Properties

Data from analogs provide insights into solubility, stability, and spectral characteristics:

Compound Name Molecular Weight (g/mol) Solubility Spectral Data (NMR/IR) Reference
This compound ~247.3 (calculated) Likely low Expected alkyne C≡C stretch (~2100 cm⁻¹) Target
5-{[2-(Vinyloxy)ethoxy]methyl}-3-allyl-1,3-oxazolidin-2-one 221.3 High (oil form) δH 5.8–6.2 ppm (vinyl protons)
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one 211.65 Moderate δH 4.5 ppm (CH2Cl)

Key Observations :

  • The target compound’s alkyne moiety may reduce solubility compared to vinyloxyethoxy derivatives .
  • Halogenated analogs exhibit distinct NMR signals for CH2X groups (X = Cl, Br) .

Biological Activity

5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidinone core, which is significant for its biological activity. The presence of the but-2-yn-1-yloxy group enhances lipophilicity, potentially improving membrane permeability. The molecular formula is C14H15N1O3C_{14}H_{15}N_{1}O_{3}, with a molecular weight of approximately 245.28 g/mol.

Research indicates that oxazolidinones can exert various biological effects, primarily through:

  • Inhibition of Bacterial Protein Synthesis : Oxazolidinones are known to inhibit bacterial growth by interfering with the initiation of protein synthesis in bacteria, making them valuable in treating infections caused by resistant strains.
  • Antithrombotic Activity : Some derivatives have shown potential as antithrombotic agents by inhibiting Factor Xa, a crucial enzyme in the coagulation cascade .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some oxazolidinone derivatives have been investigated for their anticancer properties, showing cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerCytotoxic effects on cancer cell lines
AntithromboticInhibition of Factor Xa
Anti-inflammatoryModulation of inflammatory markers

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including this compound against clinical isolates of Staphylococcus aureus. Results showed significant inhibition at low micromolar concentrations, indicating potential for clinical application in treating resistant infections.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF7 and HeLa) demonstrated that the compound induced apoptosis and inhibited proliferation at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins.

Research Findings

Recent research has focused on optimizing the structure of oxazolidinones to enhance their biological activity. Modifications to the phenyl ring and the alkoxy side chain have been explored to improve potency and selectivity against specific targets.

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